1-(4-Methoxybenzoyl)piperidin-4-one
Overview
Description
“1-(4-Methoxybenzoyl)piperidin-4-one” is a chemical compound with the molecular formula C13H15NO3 . It is a derivative of piperidone, which are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, including “1-(4-Methoxybenzoyl)piperidin-4-one”, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . In one study, valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxybenzoyl)piperidin-4-one” consists of a piperidin-4-one ring attached to a 4-methoxybenzoyl group . The piperidin-4-one ring is a six-membered ring that includes one nitrogen atom and a carbonyl group .
Chemical Reactions Analysis
Piperidones, including “1-(4-Methoxybenzoyl)piperidin-4-one”, have been found to possess a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities . These bioactivities are often determined by the stereochemistry of the ketones .
Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Antibacterial Activity
- A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
- The target products were obtained with 55–92% yields in relatively short reaction times .
- Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
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Oxidoreductase Enzyme Inhibition
- The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
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Oxytocin Antagonists
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Synthesis of Biologically Active Piperidines
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Antipsychotic Drugs
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Antimicrobial Activity
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Synthesis of Novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole Derivatives
- A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
- The target products were obtained with 55–92% yields in relatively short reaction times .
- Antibacterial evaluation by the agar well diffusion method revealed that only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
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Development of Orally Active Oxytocin Antagonists
Future Directions
The future directions for “1-(4-Methoxybenzoyl)piperidin-4-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine, particularly in the treatment of various types of cancers . More research could also be done to improve the synthesis methods and to better understand the mechanisms of action .
properties
IUPAC Name |
1-(4-methoxybenzoyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-12-4-2-10(3-5-12)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFHRKGREARMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631671 | |
Record name | 1-(4-Methoxybenzoyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzoyl)piperidin-4-one | |
CAS RN |
91586-26-4 | |
Record name | 1-(4-Methoxybenzoyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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